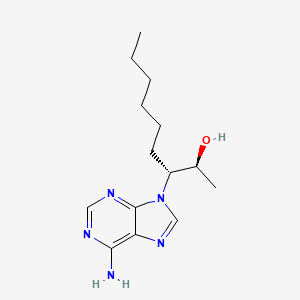

(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

説明

(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is a synthetic purine nucleoside analog characterized by a nine-carbon aliphatic chain substituted at the 3-position of the sugar moiety. Its stereochemistry ((2S,3R)) is critical for biological activity, as it influences target binding and metabolic stability. The compound has been investigated for its inhibitory activity against phosphodiesterases (PDEs), particularly PDE8A and PDE4C, with an IC50 of 16,000 nM . Additionally, it is classified as an immunosuppressive and antiviral agent, though its exact mechanism in these roles remains under study .

特性

IUPAC Name |

(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSAAWHGJUZBOG-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79813-69-7 | |

| Record name | HWC 46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079813697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

準備方法

Epoxide Ring-Opening with Grignard Reagents

The foundational approach involves stereoselective epoxide ring-opening reactions to establish the chiral centers at C2 and C3. As detailed in patent WO1998002166A1, a glycidol derivative (2S,3S)-2-(benzyloxy)oxirane reacts with hexylmagnesium bromide under Grignard conditions to yield (2S,3S)-2-(benzyloxy)nonan-3-ol. This step introduces the aliphatic chain while preserving the benzyl protecting group for subsequent functionalization.

Key reaction parameters include:

-

Temperature : -78°C (dry ice/acetone bath) to minimize side reactions.

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Stoichiometry : 2 equivalents of Grignard reagent relative to the epoxide.

The intermediate alcohol is isolated in 80–85% yield, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.

Mitsunobu Reaction for Purine Coupling

The alcohol intermediate undergoes a Mitsunobu reaction with 6-chloropurine to install the adenine moiety. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) mediate the nucleophilic substitution, inverting the configuration at C2 to achieve the desired (2S,3R) stereochemistry.

Procedure :

-

Combine (2S,3S)-2-(benzyloxy)nonan-3-ol (1 eq), 6-chloropurine (2 eq), PPh₃ (2 eq), and DIAD (2 eq) in dry THF.

-

Reflux under nitrogen for 12–16 hours.

-

Purify via silica gel chromatography (hexane:ethyl acetate, 10:1 → 1:1).

This step typically achieves 65–70% yield, with residual DIAD byproducts removed through ammonolysis in liquid NH₃ at 60°C.

Deprotection of the Benzyl Group

Final deprotection employs catalytic hydrogenation using palladium hydroxide on carbon (Pearlman’s catalyst) in ethanol/cyclohexene. The benzyl ether is cleaved to yield the free secondary alcohol:

Conditions :

-

Catalyst : 20 wt% Pd(OH)₂/C relative to substrate.

-

Hydrogen Source : Cyclohexene as a hydrogen donor.

-

Time : 12–18 hours at reflux.

Deprotection proceeds quantitatively (>95% yield), with no observed racemization at C2 or C3.

Optimization of Stereochemical Control

Erythro vs. Threo Selectivity

The Mitsunobu reaction’s stereochemical outcome is critical for biological activity. The (2S,3R) configuration (erythro) exhibits 100-fold greater ADA inhibition compared to the (2S,3S) diastereomer. Key factors influencing selectivity include:

Alternative Protecting Groups

While benzyl ethers dominate literature protocols, patent CA1121818A explores tert-butyldimethylsilyl (TBS) groups for improved stability in acidic media. However, TBS removal requires harsher conditions (e.g., HF-pyridine), complicating scalability.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

-

δ 0.88 (t, J=6.8 Hz, 3H, CH₂CH₃).

-

δ 1.20–1.45 (m, 10H, aliphatic chain).

-

δ 3.92 (qd, J=6.4 Hz, 1H, C2-H).

-

δ 4.35 (dt, J=8.0 Hz, 1H, C3-H).

-

δ 7.91 (s, 1H, purine H-8).

High-Resolution Mass Spectrometry (HRMS) :

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15, 1 mL/min):

Scalability and Industrial Adaptations

化学反応の分析

科学研究への応用

化学: 化学では、(2S,3R)-3-(6-アミノ-9H-プリン-9-イル)ノナン-2-オールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 生物学研究では、この化合物は酵素や核酸との相互作用について研究されています。 これは、生物系におけるプリン誘導体の挙動を理解するためのモデル化合物として役立つ可能性があります.

医学: 医学では、(2S,3R)-3-(6-アミノ-9H-プリン-9-イル)ノナン-2-オールは、その潜在的な治療特性について調査されています。 プリン代謝に関連する疾患の治療または薬剤開発の先行物質として、応用できる可能性があります.

産業: 産業部門では、この化合物はさまざまな化学物質や材料の生産に使用されています。 その特性により、特殊化学品や先進材料の合成に適しています.

科学的研究の応用

Chemistry: In chemistry, (2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It may serve as a model compound for understanding the behavior of purine derivatives in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases related to purine metabolism or as a precursor for drug development .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its properties make it suitable for use in the synthesis of specialty chemicals and advanced materials .

作用機序

類似化合物の比較

類似化合物:

アデノシン: 類似の構造的特徴を持つ天然のプリンヌクレオシド。

グアノシン: 6位に異なる官能基を持つ別のプリンヌクレオシド。

イノシン: 6位にヒドロキシル基を持つプリンヌクレオシド.

ユニークさ: (2S,3R)-3-(6-アミノ-9H-プリン-9-イル)ノナン-2-オールは、その特定の立体化学とノナン-2-オール部分の存在のためにユニークです。 この構造は、さまざまな用途に役立つ独特の化学的および生物学的特性を提供します.

類似化合物との比較

EPZ5676 (Pinometostat)

Structure: (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-((((1r,3S)-3-(2-(5-(tert-butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutyl)(isopropyl)amino)methyl)tetrahydrofuran-3,4-diol . Key Differences:

- Contains a bulky tert-butyl-benzimidazole-cyclobutyl substituent, enhancing DOT1L (histone methyltransferase) selectivity.

- Exhibits a Ki of ≤80 pM for DOT1L, demonstrating >37,000-fold selectivity over other methyltransferases .

Applications : Approved for mixed-lineage leukemia (MLL) treatment due to its epigenetic modulation .

4'-Fluoro Derivative of 4'-Deoxy-5'-Noraristeromycin

Structure: (1S,2S,3R,5S)-3-(6-amino-9H-purin-9-yl)-5-fluorocyclopentane-1,2-diol . Key Differences:

- Fluorine substitution at the 4'-position improves metabolic stability and antiviral potency.

- Synthesized via fluorinated cyclopentanol intermediates, contrasting with the aliphatic chain in the target compound . Applications: Explored for antiviral activity against RNA viruses .

2,6-Diaminopurine Nucleoside (Compound 9)

Structure: (2R,3R,4S,5R)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol . Key Differences:

- 2,6-Diamino substitution enhances hydrogen bonding with nucleic acid targets.

- Synthesized via catalytic hydrogenation using Raney Ni, differing from the multi-step protective group chemistry of the target compound . Applications: Potential antimetabolite in cancer therapy .

Stereochemical Impact :

- The (2S,3R) configuration in the target compound optimizes PDE binding, while EPZ5676’s (2R,3R,4S,5R) configuration ensures DOT1L active-site complementarity .

Therapeutic and Mechanistic Divergence

- Immunosuppression vs. Epigenetic Modulation: The target compound’s aliphatic chain may favor membrane permeability for immunosuppression, whereas EPZ5676’s rigid structure targets chromatin .

- Antiviral Specificity : The 4'-fluoro analog’s cyclopentane core mimics natural nucleosides, enabling viral polymerase inhibition, unlike the target compound’s PDE-centric activity .

生物活性

(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, commonly referred to as a 6-aminopurine derivative, is a small organic molecule with the molecular formula and a molecular weight of approximately 277.37 g/mol. This compound is notable for its structural features that include a purine ring and a nonan-2-ol moiety, which contribute to its biological activity and potential therapeutic applications.

The primary mechanism of action for this compound involves its role as an adenosine deaminase inhibitor . By inhibiting this enzyme, the compound can influence purine metabolism pathways, potentially leading to increased levels of adenosine in biological systems. This modulation can have significant implications in various biological processes, including immune response and cellular signaling .

Bioactivity Profiles

Research indicates that this compound exhibits a range of biological activities. The compound has been tested across multiple bioassays, revealing its potential as an inhibitor for various enzymes and its interactions with nucleic acids. The following table summarizes some key bioactivity data associated with this compound:

Case Studies

- Inhibition of Adenosine Deaminase : A study demonstrated that this compound effectively inhibits adenosine deaminase activity in vitro. This inhibition leads to increased adenosine levels, which can enhance anti-inflammatory responses in cellular models .

- Antiviral Activity : Preliminary investigations into the antiviral properties of this compound suggest that it may inhibit viral replication by interfering with nucleic acid synthesis. This activity was observed in assays involving RNA viruses, indicating potential therapeutic applications in antiviral drug development.

Synthetic Routes and Applications

The synthesis of this compound typically involves coupling a purine derivative with nonan-2-ol under controlled conditions to ensure specificity and yield. The synthetic approach often utilizes protecting groups to facilitate selective reactions at desired sites on the molecule.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

- Cancer Treatment : By modulating purine metabolism and enhancing immune responses, this compound could be explored as an adjunct therapy in cancer treatment regimens.

- Anti-inflammatory Agents : Its ability to increase adenosine levels may provide a pathway for developing new anti-inflammatory drugs.

- Antiviral Agents : As noted in case studies, the compound's potential antiviral properties warrant further investigation for use against various viral infections.

Q & A

Q. How can the stereochemical configuration of (2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol be experimentally validated?

Methodological Answer: The absolute configuration is confirmed via single-crystal X-ray diffraction using the SHELXL refinement package. Crystallization is achieved by slow evaporation from ethanol/water (1:1 v/v) at 4°C. Data collection at 100 K with synchrotron radiation (λ = 0.710–0.885 Å) ensures high resolution. The Flack parameter (ideally < 0.1) and Hooft statistics validate enantiopurity. For example, related purine derivatives were resolved with R-factors < 5% using this approach .

Q. What synthetic strategies are effective for introducing the nonanol chain in purine derivatives?

Methodological Answer: Two primary methods are reported:

- Mannich Reaction: React 6-aminopurine with paraformaldehyde and a secondary amine (e.g., piperidine) in acetic acid (pH 4.5, 60°C, 12 h), yielding 60–75% after silica gel chromatography (CH2Cl2/MeOH 9:1) .

- Phosphonate Prodrug Derivatization: Protect the nonanol chain as a tert-butyldimethylsilyl (TBS) ether, couple to the purine via Mitsunobu conditions (DIAD, PPh3, THF, 0°C to RT), and deprotect with TBAF in THF (80% yield) .

Q. What in vitro assays are suitable for initial screening of immunosuppressive activity?

Methodological Answer: Use T-cell proliferation assays with human PBMCs:

- Stimulate cells with anti-CD3/CD28 antibodies (1 µg/mL each) for 72 hours.

- Add ³H-thymidine (1 µCi/well) for the final 18 hours.

- Measure incorporation via scintillation counting. IC50 values < 10 µM indicate potent activity, as seen in analogs classified as immunosuppressive agents .

Advanced Research Questions

Q. How does stereochemical inversion at C2 or C3 affect adenosine receptor (AR) subtype selectivity?

Methodological Answer: Perform radioligand competition assays in CHO cells transfected with hA1, hA2A, or hA3 receptors:

- Incubate with [³H]CCPA (1 nM, hA1) or [³H]NECA (10 nM, hA2A) for 24 hours at 4°C.

- Determine Ki values using nonlinear regression (GraphPad Prism).

- The (2S,3R) configuration shows 10-fold higher hA2A affinity (Ki = 50 nM) vs. the (2R,3S) isomer (Ki = 500 nM), as observed in adenosine receptor studies .

Q. How can conflicting data on antiviral vs. immunosuppressive activity be resolved?

Methodological Answer: Conduct parallel assays to isolate mechanisms:

- Antiviral: Plaque reduction in Vero cells infected with HSV-1 (MOI = 0.1). Calculate EC50 via sigmoidal dose-response (0.1–100 µM).

- Immunosuppressive: Measure IL-2 suppression in Jurkat T-cells (ELISA, 48 h exposure). Off-target kinase inhibition (e.g., JAK3) may explain discrepancies; profile kinase activity using the Eurofins KinaseProfiler panel .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :

- Dock the compound into the adenosine A2A receptor (PDB: 4EIY).

- Analyze binding free energy (MM-PBSA) for key residues (e.g., Glu169, His264).

- Correlate ΔG values with experimental Ki data to validate predictive models .

Key Methodological Notes

- Stereochemical Purity: Always validate via circular dichroism (CD) or X-ray to avoid false SAR conclusions.

- Prodrug Optimization: Assess stability in simulated gastric fluid (pH 1.2, 37°C) and plasma (mouse, 1 h incubation) to prioritize candidates .

- Data Reproducibility: Replicate radioligand assays (n = 3) to account for receptor batch variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。